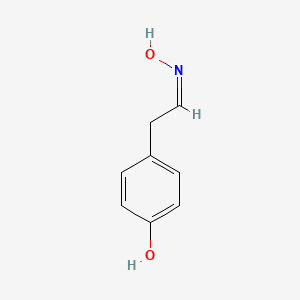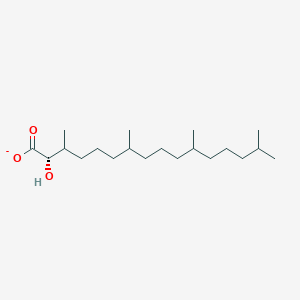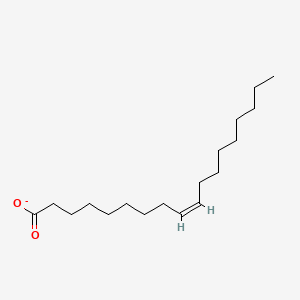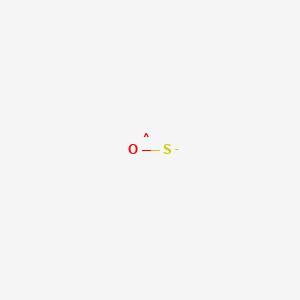
CID 5460569
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Oxidosulfate(.1-) is an inorganic radical anion and a sulfur oxide.
科学的研究の応用
Chemically Induced Dimerization (CID) in Biological Systems
CID is pivotal in studying biological processes inaccessible by classical genetic interference methods. It has been utilized for studying signal transductions, membrane and protein trafficking with high precision and spatiotemporal resolution, enhancing our understanding of cellular events (Voss, Klewer, & Wu, 2015).
Engineered PROTAC-CID Systems for Gene Regulation
CID tools have been advanced to develop proteolysis-targeting chimera-based scalable CID (PROTAC-CID) platforms. These platforms enable inducible gene regulation and editing, offering new approaches for genetic research and potential therapeutic applications (Ma et al., 2023).
CID Techniques in Cell Biology
CID techniques have been instrumental in resolving complex problems in cell biology, especially in the study of lipid second messengers and small GTPases. They have helped to explain the “signaling paradox” in cellular signaling (DeRose, Miyamoto, & Inoue, 2013).
Photocaged-Photocleavable Chemical Dimerizer in Protein Localization
Innovations in CID involve a photocaged-photocleavable chemical dimerizer, which allows rapid activation and deactivation of protein dimerization. This enhances our capacity to control biological processes in living cells with high spatiotemporal control (Aonbangkhen et al., 2018).
Application of CID in Water Use Efficiency and Productivity Studies
CID has been applied in agricultural research, particularly in evaluating water use efficiency and productivity in barley. This approach has potential for improving crop performance under varying environmental conditions (Anyia et al., 2007).
CID in Developmental and Cognitive Neuroscience
CID methods have been discussed in the context of developmental and cognitive neuroscience, highlighting their relevance in research methods and study designs (Hamaker, Mulder, & van IJzendoorn, 2020).
iC9/CID Safeguard System in iPSC Therapies
The introduction of inducible caspase-9 (iC9) in induced pluripotent stem cells (iPSCs) utilizing CID provides a safety mechanism for clinical therapies, addressing concerns about the tumorigenic potential of iPSCs (Ando et al., 2015).
特性
分子式 |
OS- |
|---|---|
分子量 |
48.07 g/mol |
InChI |
InChI=1S/HOS/c1-2/h2H/p-1 |
InChIキー |
CKIBMZIMKMUBPA-UHFFFAOYSA-M |
正規SMILES |
[O][S-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


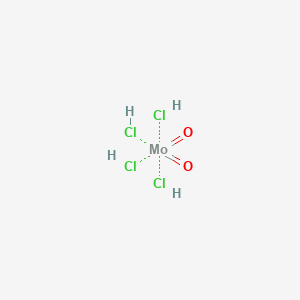
![7-[[2-amino-2-(4-hydroxyphenyl)acetyl]amino]-8-oxo-3-[(E)-prop-1-enyl]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B1233909.png)

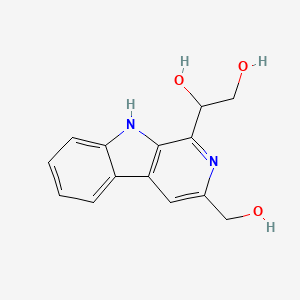
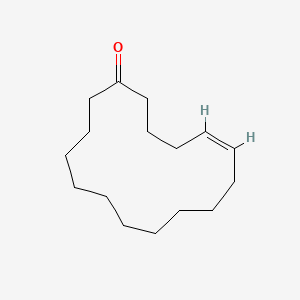

![6-[[(3S,6aR,6bS,8R,8aS,14bR)-8-hydroxy-8a-(hydroxymethyl)-4,4,6a,6b,11,11,14b-heptamethyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-yl]oxy]-4-hydroxy-5-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxy-3-[3,4,5-trihydroxy-6-[[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxyoxane-2-carboxylic acid](/img/structure/B1233918.png)
![(1R,14S)-9,20,25-trimethoxy-15,30-dimethyl-7,23-dioxa-15,30-diazaheptacyclo[22.6.2.23,6.18,12.114,18.027,31.022,33]hexatriaconta-3(36),4,6(35),8,10,12(34),18,20,22(33),24,26,31-dodecaen-21-ol](/img/structure/B1233919.png)
![[(1S,4aS,5R,7S,7aS)-4a,5-dihydroxy-7-methyl-1-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,5,6,7a-tetrahydrocyclopenta[c]pyran-7-yl] acetate](/img/structure/B1233920.png)
